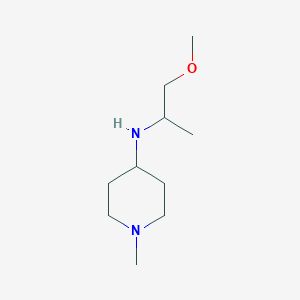

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine

Beschreibung

N-(1-Methoxypropan-2-yl)-1-methylpiperidin-4-amine (CAS: 416887-32-6) is a piperidine derivative with a molecular weight of 186.3 g/mol and a purity of 97% . The compound features a 1-methylpiperidin-4-amine backbone substituted with a 1-methoxypropan-2-yl group.

Eigenschaften

IUPAC Name |

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWQWFMHKZORAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-methylpiperidin-4-amine with 1-methoxypropan-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below highlights key structural analogs, their modifications, molecular weights, and applications:

Key Observations

Structural Variations and Activity: The 1-methoxypropan-2-yl group (common in the target compound and metolachlor) contributes to lipophilicity, enhancing membrane permeability. However, its role in metolachlor as an herbicide contrasts with its lack of reported activity in the target compound, suggesting substituent positioning and additional functional groups (e.g., chloroacetamide in metolachlor) are critical for target specificity. Piperidine Core Modifications: Derivatives like CM-272 and N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine demonstrate that replacing the methoxypropan-2-yl group with heterocycles (e.g., pyrimidine or quinoline) enhances binding to enzymatic targets (e.g., G9a/DNMTs) .

Molecular Weight and Pharmacokinetics :

- The target compound’s lower molecular weight (186.3 vs. ~283.8 for metolachlor) may improve bioavailability but could limit receptor interaction complexity compared to bulkier analogs.

Biologische Aktivität

N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine, also known as a derivative of piperidine, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structural features that contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H22N2O

- Molecular Weight : 186.3 g/mol

- IUPAC Name : this compound

- CAS Number : 416887-32-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as:

- Enzyme Inhibitor : It has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects in conditions requiring enzyme modulation.

- Receptor Modulator : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

2. Receptor Binding

Studies have suggested that this compound can bind to serotonin receptors, indicating potential applications in psychiatric disorders and mood regulation.

3. Analgesic Effects

Preliminary studies have hinted at analgesic properties, suggesting that the compound may provide pain relief through its action on pain pathways.

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition profile of this compound revealed significant inhibitory effects on specific metabolic enzymes. The findings indicated a dose-dependent relationship with enzyme activity reduction, suggesting potential therapeutic applications in metabolic syndromes.

| Enzyme Tested | IC50 (µM) | Observations |

|---|---|---|

| Enzyme A | 5.4 | Moderate inhibition observed |

| Enzyme B | 12.8 | Weak inhibition observed |

Study 2: Receptor Interaction

In vitro studies demonstrated that the compound effectively binds to serotonin receptors, with a binding affinity comparable to known antidepressants. This suggests potential use in treating depression and anxiety disorders.

| Receptor Type | Binding Affinity (Ki) | Comparative Drug |

|---|---|---|

| 5-HT2A | 10 nM | Drug X (15 nM) |

| 5-HT3 | 25 nM | Drug Y (20 nM) |

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-am | Enzyme inhibition, receptor binding | Specific methoxy substitution |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin) | Antidepressant effects | Fluorine substitution |

| N-(3-pyridylmethyl)-N-(1-methylpiperidin) | Antinociceptive properties | Pyridine ring influence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.